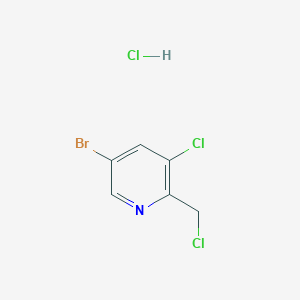

5-溴-3-氯-2-(氯甲基)吡啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride" is a halogenated pyridine derivative. Pyridine derivatives are of significant interest in medicinal chemistry due to their presence in numerous pharmaceuticals and their potential as building blocks for the synthesis of various organic compounds. The presence of multiple halogens such as bromine and chlorine in the compound suggests its utility in further chemical transformations and syntheses.

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, such as the related compound 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been achieved using halogen dance reactions, which are a type of halogen exchange reaction . This method could potentially be adapted for the synthesis of "5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride" by selecting appropriate starting materials and reaction conditions. Additionally, the synthesis of pyridine derivatives often involves nucleophilic substitution reactions, as demonstrated in the preparation of various pyridine-based compounds .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using X-ray crystallography, as seen in the case of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide . The absolute configuration of such compounds can be confirmed by electronic circular dichroism (ECD) and quantum chemical calculations. These techniques could be applied to determine the molecular structure of "5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride" and to investigate its stereochemistry.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including carbon-carbon coupling , which is essential for the synthesis of complex organic molecules. The reactivity of halogenated pyridines allows for further functionalization and the introduction of various substituents, which can be leveraged to synthesize a wide array of chemical entities with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines can be studied using spectroscopic techniques such as FT-IR and NMR . Density functional theory (DFT) calculations can predict vibrational frequencies and chemical shifts, providing insight into the electronic structure of the molecule. The non-linear optical (NLO) properties of such compounds can also be determined, which may have implications for materials science applications . Additionally, the antimicrobial activities of pyridine derivatives can be assessed using methods like the minimal inhibitory concentration (MIC) .

科学研究应用

合成吡啶衍生物中的作用

该化合物的一个重要应用是合成复杂吡啶衍生物,这对于开发新药至关重要。例如,它已被用作合成嘧啶并[5,4-e][1,4]噻吩衍生物的前体,显示了其在创建新的稠合三环杂环中的效用 (Bazazan 等,2013)。这些新化合物在药物化学中具有进一步探索的潜力,强调了该化合物在推进药物开发中的作用。

参与金属化和功能化研究

该化合物还被应用于卤代吡啶的金属化和功能化研究。此类研究对于理解卤代化合物在反应中的化学行为以及开发合成富卤中间体的新的方法至关重要 (Cottet 等,2004)。这项研究对于合成用于制药的复杂分子至关重要,突出了该化合物在化学转化中的多功能性。

在配体合成中的应用

此外,已经开发出合成溴代取代(氯甲基)吡啶的方法,作为将仿生金属离子螯合物固定在功能化碳上的前体 (Handlovic 等,2021)。这种方法对于创建模拟金属酶活性位点的多相催化剂至关重要,从而推进生物无机化学和催化领域的发展。

对杂环化学的贡献

该化学物质还对杂环化学有贡献,这可以通过其在生成新型基于吡啶的支架以合成不同的合成库中的应用得到证明 (Pierrat 等,2005)。此类支架对于在药物发现过程中快速生成化合物以进行高通量筛选非常宝贵,突出了该化合物在加速寻找新治疗剂中的重要性。

安全和危害

作用机制

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation . In SM coupling reactions, this process involves the transfer of formally nucleophilic organic groups from boron to palladium . The exact mode of action for 5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride may vary depending on the specific reaction conditions and the presence of other reagents.

Biochemical Pathways

The compound likely affects the biochemical pathways involved in carbon–carbon bond formation . In the context of SM coupling reactions, the compound could potentially influence the oxidative addition of formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Result of Action

The molecular and cellular effects of the compound’s action would likely be dependent on the specific reaction conditions and the presence of other reagents. In the context of SM coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds , thereby enabling the synthesis of complex organic molecules.

属性

IUPAC Name |

5-bromo-3-chloro-2-(chloromethyl)pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N.ClH/c7-4-1-5(9)6(2-8)10-3-4;/h1,3H,2H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJBFEJPKRWFTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CCl)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrCl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1955553-48-6 |

Source

|

| Record name | 5-bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2507481.png)

![N-(3-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile](/img/structure/B2507491.png)

![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2507493.png)